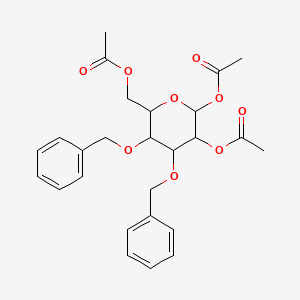
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose: is a synthetic derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of acetyl and benzyl groups, which are protective groups used in organic synthesis to prevent certain reactions from occurring at specific sites on the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose typically involves the protection of hydroxyl groups on the mannose molecule. The process generally includes the following steps:
Acetylation: The hydroxyl groups at positions 1, 2, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Benzylation: The hydroxyl groups at positions 3 and 4 are benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzyl groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Substitution: The acetyl and benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Free mannose or partially deprotected derivatives.
Oxidation: Mannonic acid or mannoic acid derivatives.
Substitution: Derivatives with different protective groups or functional groups.
Aplicaciones Científicas De Investigación
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various synthetic processes.
Mecanismo De Acción
The mechanism of action of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose involves its role as a protected sugar derivative. The acetyl and benzyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex carbohydrates and glycosides, where precise control over the reaction sites is necessary.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in carbohydrate synthesis.
3,4,6-Tri-O-acetyl-D-glucal: A similar compound with acetyl groups at different positions.
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: A fully acetylated mannose derivative.
Uniqueness
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose is unique due to its specific pattern of acetylation and benzylation, which provides selective protection for the hydroxyl groups. This selective protection is advantageous in synthetic chemistry, allowing for the stepwise construction of complex molecules.
Propiedades
IUPAC Name |
[5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOZVWQAKGBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
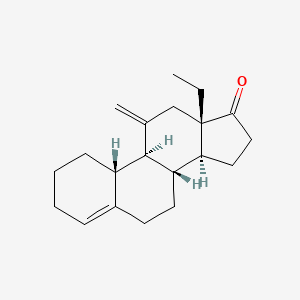

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)
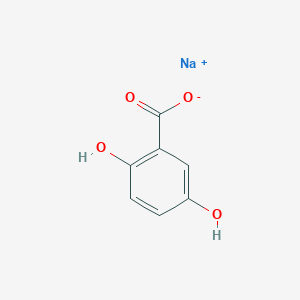
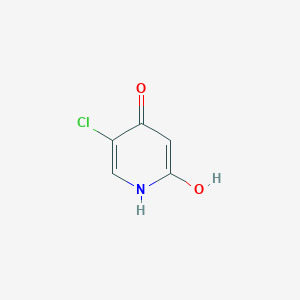
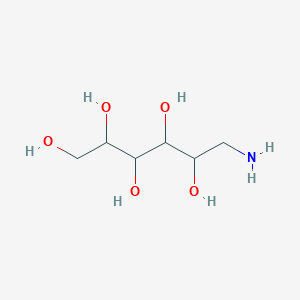
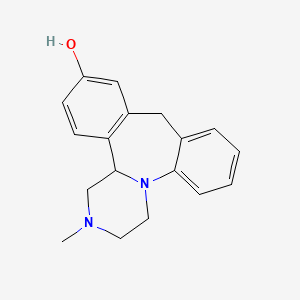
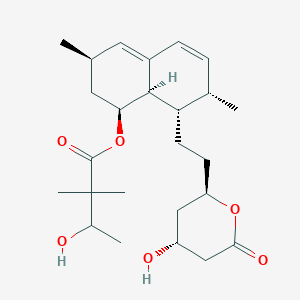
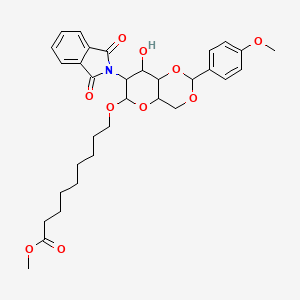

![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)
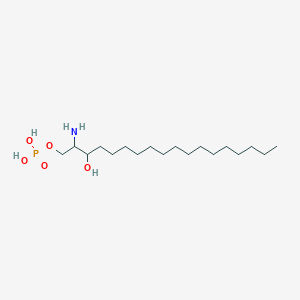
![1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
![2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7796089.png)
